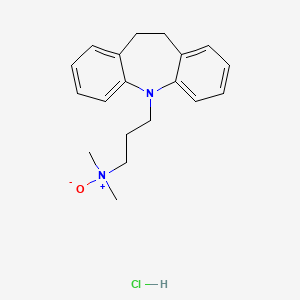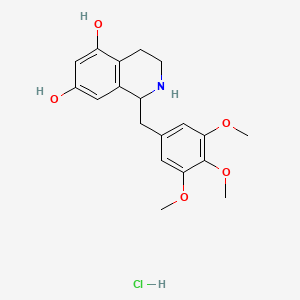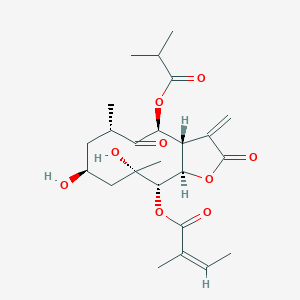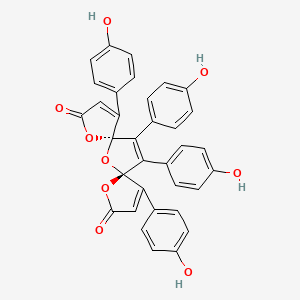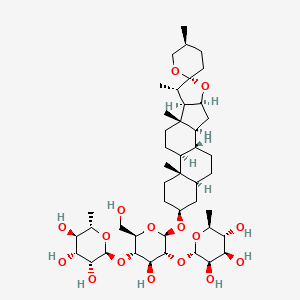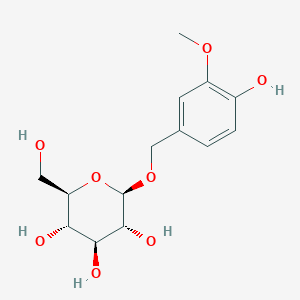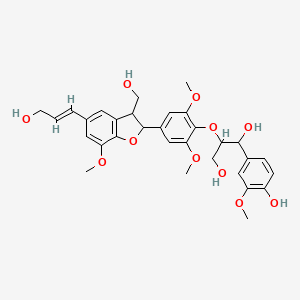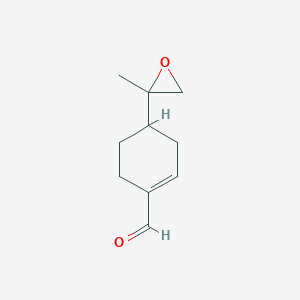
2-Acetamidoethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyltaurine(1-) is an organosulfonate oxoanion obtained by deprotonation of the sulfonic acid group of acetyltaurine. It has a role as a human blood serum metabolite and a human urinary metabolite. It is a conjugate base of an acetyltaurine.
Aplicaciones Científicas De Investigación
pH Imaging Using Hyperpolarized (13)C MRI N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a derivative of 2-Acetamidoethanesulfonate, is used in pH imaging with hyperpolarized (13)C MRI. ACES allows rapid NMR- and MRI-based pH measurements by exploiting its pH-sensitive (13)C chemical shift in the physiological range (Flavell et al., 2015).
Inhibition of Methanogenesis in Anaerobic Digestion 2-Bromoethanesulfonate, a related compound, acts as an inhibitor of methanogenesis, affecting metabolism in sludge from thermophilic anaerobic digesters. It significantly inhibits methanogenesis from certain compounds, impacting the accumulation of acetate, hydrogen, and ethanol (Zinder et al., 1984).
Complexation with Various Metal Ions ACES forms complexes with certain metal ions like Co(II), Zn(II), Ni(II), and Cu(II), which are important for understanding metal chelation in biological systems. This complexation is relevant for biochemical and environmental studies (Pope et al., 1980).
Cu(II) Complex Formation and Its Implications ACES binds Cu(II) ions, forming complexes with varying stoichiometries. This interaction provides insights into metal ion binding in biological systems and the impact of buffer components on metal ion stability in biochemical assays (Zawisza et al., 2013).
Anticonvulsive Properties of Metal-Containing Derivatives Some derivatives of 2-aminoethanesulfonic acid demonstrate anticonvulsant activities, notably in models of pilocarpine epileptogenesis. These findings suggest potential therapeutic applications for certain neurological conditions (Shukurov et al., 2022).
Environmental Applications in Water Treatment Derivatives of 2-Acetamidoethanesulfonate are studied for their role in the degradation of pollutants like acetaminophen in water treatment processes. They show promising results in boosting the degradation of such contaminants (Qi et al., 2020).
Propiedades
Nombre del producto |
2-Acetamidoethanesulfonate |
|---|---|
Fórmula molecular |
C4H8NO4S- |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-acetamidoethanesulfonate |
InChI |
InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9)/p-1 |
Clave InChI |
CXJAAWRLVGAKDV-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NCCS(=O)(=O)[O-] |
Sinónimos |
acetyltaurinate acetyltaurine ATaMg magnesium acetyltaurate magnesium acetyltaurinate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



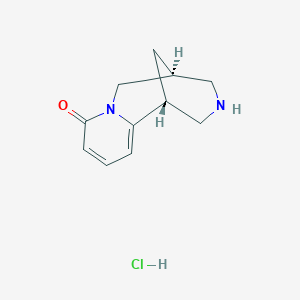
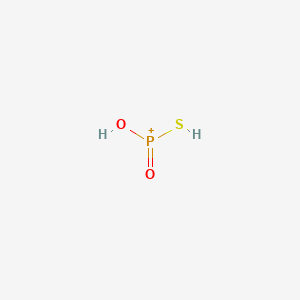
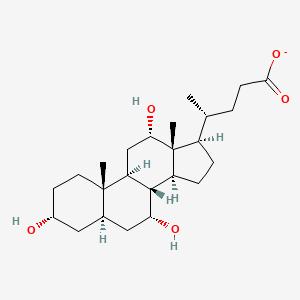
![1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione](/img/structure/B1259204.png)

